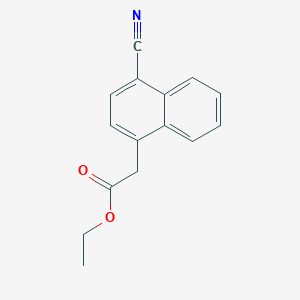

Ethyl 2-(4-cyanonaphthalen-1-yl)acetate

Description

Contextual Significance of Naphthalene-Containing Cyanomolecules in Organic Synthesis

Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon (PAH), consists of two fused benzene (B151609) rings. knowde.com Its derivatives are foundational materials in a multitude of industrial and research applications. The rigid, planar, and aromatic nature of the naphthalene core makes it an ideal scaffold for creating a wide array of organic compounds. These derivatives are crucial intermediates in the production of dyes, pigments, polymers, and resins. knowde.comwikipedia.org In the pharmaceutical sector, the naphthalene motif is present in various drugs, such as the nonsteroidal anti-inflammatory drugs (NSAIDs) naproxen (B1676952) and nabumetone.

When a cyano group (–C≡N) is introduced onto the naphthalene skeleton, it forms a class of compounds known as cyanonaphthalenes or naphthalene carbonitriles. The cyano group is an exceptionally useful functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into other functional groups, such as carboxylic acids, amines, and amides. Molecules containing a cyano group are often referred to as cyanomolecules.

The combination of the naphthalene ring and the cyano group in naphthalene-containing cyanomolecules creates synthons with diverse reactivity. These molecules are valuable precursors for:

Heterocyclic Chemistry: The cyano group can participate in cyclization reactions to form nitrogen-containing heterocycles, which are core structures in many biologically active compounds.

Materials Science: The electronic properties imparted by the naphthalene ring and the cyano group make these molecules suitable for developing organic electronic materials, such as those used in energy storage applications. researchgate.net

Polymer Chemistry: Cyanomolecules can be used as monomers or functional additives in the creation of specialized polymers. chemrxiv.org

Recent astronomical observations have even identified 1- and 2-cyanonaphthalene in interstellar space, highlighting the fundamental nature and stability of these structures. arxiv.org This broader scientific relevance underscores the importance of understanding the chemistry of naphthalene-based cyanomolecules in various fields.

Rationale for Focused Academic Inquiry into Ethyl 2-(4-cyanonaphthalen-1-yl)acetate

The specific structure of this compound makes it a compound of significant academic interest. The rationale for its focused study stems from the strategic combination of three key chemical entities within a single molecule: the naphthalene ring, the cyano group, and the ethyl acetate (B1210297) group. This multifunctionality makes it a highly versatile intermediate for organic synthesis.

The core of the molecule is the naphthalene system, which provides a rigid and well-defined three-dimensional structure. Attached to this is the ethyl acetate moiety at the 1-position, specifically via a methylene (B1212753) bridge (-CH₂-). This ethyl acetate group contains an acidic alpha-hydrogen, positioned between the ester's carbonyl group and the naphthalene ring, which can be readily removed by a base. This reactivity is characteristic of active methylene compounds. wikipedia.org

Furthermore, the presence of the cyano group at the 4-position of the naphthalene ring significantly influences the molecule's electronic properties. As an electron-withdrawing group, it can affect the reactivity of the naphthalene ring system in electrophilic substitution reactions.

The combination of these features in this compound makes it an attractive target for academic inquiry for several reasons:

Synthetic Utility: It serves as a valuable synthon, or building block. Similar structures, such as ethyl-2-(4-aminophenoxy)acetate, are used as precursors for complex molecules with potential biological activity. mdpi.com The various reactive sites on this compound allow for a wide range of chemical transformations.

Medicinal Chemistry Scaffolding: The naphthalene core is a recognized pharmacophore. By modifying the cyano and ester groups, a library of new compounds can be synthesized and screened for potential therapeutic applications.

Probing Reaction Mechanisms: The molecule provides a model system for studying the interplay of different functional groups and their influence on chemical reactivity and reaction pathways.

Overview of Research Directions and Scope

Research into this compound is likely to proceed in several key directions, focusing on leveraging its unique chemical structure. The scope of these investigations would span fundamental reactivity studies to the synthesis of novel functional materials.

Key Research Directions:

Synthesis and Derivatization:

Developing efficient and scalable synthetic routes to this compound itself.

Exploring the reactivity of the active methylene group in condensation reactions (e.g., Knoevenagel condensation) and alkylation reactions to build more complex carbon skeletons. wikipedia.orgchemprob.org

Transforming the cyano group into other functionalities like amines (via reduction) or carboxylic acids (via hydrolysis) to create new classes of naphthalene derivatives.

Modifying the ester group through hydrolysis, transesterification, or amidation to produce acids, different esters, or amides.

Structural and Physicochemical Analysis:

Characterization using spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.

Single-crystal X-ray diffraction studies to determine its precise three-dimensional structure, bond lengths, and angles, similar to analyses performed on related naphthalene acetate compounds. researchgate.netresearchgate.net This provides insight into intermolecular interactions in the solid state.

Application-Oriented Synthesis:

Pharmaceuticals: Using the compound as a key intermediate in the multi-step synthesis of novel heterocyclic compounds or other potential drug candidates.

Functional Dyes and Pigments: The extended aromatic system of the naphthalene core suggests that derivatives could have interesting photophysical properties, making them candidates for new dyes or fluorescent probes. knowde.com

Materials Science: Investigating the potential of its derivatives in the creation of novel organic materials, leveraging the electronic properties of the cyanonaphthalene core for applications in fields like organic electronics. researchgate.net

The following table provides a summary of the key properties of a closely related isomer, which can serve as a reference point for the expected characteristics of this compound.

Table 1: Computed Properties of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

This data is for an isomer and is provided for illustrative purposes.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO₂ | PubChem nih.gov |

| Molecular Weight | 239.27 g/mol | PubChem nih.gov |

| XLogP3 | 3.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 239.094628657 Da | PubChem nih.gov |

| Topological Polar Surface Area | 50.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 18 | PubChem nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Nitronaphthalene |

| 2-Nitronaphthalene |

| This compound |

| Ethyl 2-cyano-2-(naphthalen-1-yl)acetate |

| Ethyl 2-cyano-3-phenyl-2-propenoates |

| Ethyl acetate |

| Ethyl chloroacetate |

| Ethyl-2-(4-aminophenoxy)acetate |

| Nabumetone |

| Naphthalene |

| Naproxen |

| Phthalic anhydride |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-cyanonaphthalen-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)9-11-7-8-12(10-16)14-6-4-3-5-13(11)14/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMSCOXLKYXRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298029 | |

| Record name | Ethyl 4-cyano-1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-61-7 | |

| Record name | Ethyl 4-cyano-1-naphthaleneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyano-1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate

Retrosynthetic Analysis of Ethyl 2-(4-cyanonaphthalen-1-yl)acetate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan.

Key Disconnections and Precursor Identification

The structure of this compound presents several logical points for disconnection to identify potential precursors.

Ester Bond Disconnection (C-O): The most apparent disconnection is at the ester linkage. This leads back to 2-(4-cyanonaphthalen-1-yl)acetic acid and ethanol (B145695). The forward reaction would be a classical esterification.

Naphthyl-Methylene Bond Disconnection (C-C): A second disconnection can be made at the C-C bond between the naphthalene (B1677914) C1 position and the adjacent methylene (B1212753) group of the acetate (B1210297) side chain. This suggests an alkylation strategy. Key precursors for this route would be a nucleophilic acetate equivalent and an electrophilic naphthalene species, such as 1-(halomethyl)-4-cyanonaphthalene. A common approach involves using the enolate of a malonic or cyanoacetic ester as the nucleophile.

Naphthyl-Cyano Bond Disconnection (C-CN): A third strategy involves disconnecting the cyano group from the naphthalene ring. This points to a precursor such as ethyl 2-(4-halonaphthalen-1-yl)acetate, which could be converted to the target molecule via a cyanation reaction.

These disconnections suggest three primary synthetic routes, each revolving around a key chemical transformation: esterification, alkylation, or cyanation, as the final or penultimate step.

Strategic Considerations for Naphthalene Ring System Functionalization

Achieving the desired 1,4-substitution pattern on the naphthalene core requires careful strategic planning due to the regioselectivity rules of electrophilic aromatic substitution on fused ring systems.

Direct Substitution: Electrophilic substitution on an unsubstituted naphthalene ring typically occurs at the C1 (alpha) position. Introducing a second substituent is governed by the electronic properties of the first. An activating group at C1 generally directs the incoming electrophile to the C4 (para) position. Conversely, a deactivating group tends to direct substitution to the C5 and C8 positions of the adjacent ring. Therefore, the order of introducing the cyano and the acetate side-chain precursors is critical.

Use of Pre-functionalized Naphthalenes: A more controlled approach involves starting with a pre-functionalized naphthalene derivative where the substitution pattern is already established. For instance, beginning with 1,4-dibromonaphthalene (B41722) would allow for selective, sequential functionalization of the two positions through different coupling or substitution reactions. mdpi.com

Ring Annulation Strategies: An alternative to functionalizing a pre-existing naphthalene ring is to construct the ring system itself from simpler, appropriately substituted benzene (B151609) derivatives. thieme-connect.comthieme-connect.com Methods like metal-catalyzed annulations or electrophilic cyclizations can be employed to build the naphthalene skeleton with the required substituents in the correct positions from the outset. nih.govthieme-connect.com

Established Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several established synthetic methods can be applied to synthesize the target molecule.

Esterification Approaches

This approach assumes the final step is the formation of the ethyl ester from its corresponding carboxylic acid, 2-(4-cyanonaphthalen-1-yl)acetic acid.

Fischer-Speier Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and high yields of the ester can be achieved by using a large excess of the alcohol or by removing water as it is formed. chemguide.co.ukyoutube.com

Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) to form a carboxylate salt. This salt can then act as a nucleophile, reacting with an ethyl halide like ethyl bromide or ethyl iodide to form the ester. This method avoids the strong acidic conditions of Fischer esterification. wikipedia.org

DCC/DMAP Mediated Esterification: For sensitive or sterically hindered substrates, coupling agents can be highly effective. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and a catalyst like 4-(dimethylamino)pyridine (DMAP) accelerates the reaction with ethanol, often proceeding under mild conditions at room temperature. organic-chemistry.org

Table 1: Comparison of Esterification Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, excess ethanol, strong acid catalyst (e.g., H₂SO₄), heat. chemguide.co.ukmasterorganicchemistry.com | Inexpensive reagents, simple procedure. | Reversible reaction, harsh acidic conditions may not be suitable for all substrates. |

| Alkylation of Carboxylate | Carboxylic acid, base (e.g., K₂CO₃), ethyl halide (e.g., EtBr), solvent (e.g., DMF). nih.gov | Mild, non-acidic conditions. | Requires stoichiometric base and an alkylating agent. |

| DCC/DMAP Coupling | Carboxylic acid, ethanol, DCC, DMAP, anhydrous solvent (e.g., CH₂Cl₂), room temp. organic-chemistry.org | High yields, very mild conditions, suitable for sensitive substrates. | DCC is a known allergen, produces dicyclohexylurea byproduct which must be removed. |

Cyanation Strategies for Naphthalene Core

This strategy involves introducing the cyano group onto a naphthalene precursor, such as ethyl 2-(4-bromonaphthalen-1-yl)acetate.

Rosenmund-von Braun Reaction: This traditional method uses a stoichiometric amount of copper(I) cyanide to displace a halide (typically bromide or iodide) from an aromatic ring. wikipedia.org The reaction often requires high temperatures and polar aprotic solvents like DMF or NMP.

Palladium-Catalyzed Cyanation: Modern cross-coupling chemistry offers a more versatile and milder alternative. Catalytic amounts of a palladium complex, often with a phosphine (B1218219) ligand, can effectively couple aryl halides or triflates with a cyanide source. wikipedia.org Common cyanide sources include the less toxic zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). google.comorganic-chemistry.org

Sandmeyer Reaction: If the precursor has an amino group at the C4 position, it can be converted to the corresponding nitrile. wikipedia.org The process involves diazotization of the amine with nitrous acid, followed by treatment with a copper(I) cyanide solution, which displaces the diazonium group.

Table 2: Comparison of Cyanation Strategies for Aryl Halides

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Rosenmund-von Braun | Aryl halide, CuCN, high temperature (150-200 °C), polar solvent. wikipedia.org | Well-established method. | Harsh conditions, stoichiometric copper, often difficult workup. |

| Palladium-Catalyzed | Aryl halide, Pd catalyst (e.g., Pd(PPh₃)₄), cyanide source (e.g., Zn(CN)₂), solvent, heat. google.comorganic-chemistry.org | Mild conditions, high yields, broad functional group tolerance, catalytic metal. | Palladium catalysts and ligands can be expensive. |

| Sandmeyer Reaction | Aryl amine, 1) NaNO₂, HCl, 0-5 °C; 2) CuCN, KCN. wikipedia.org | Useful for converting amines to nitriles. | Requires an amine precursor, generates diazonium intermediates. |

Alpha-Alkylation of Cyanoacetate (B8463686) Derivatives

This pathway builds the acetic acid side chain on the naphthalene ring through a C-C bond-forming reaction, followed by subsequent transformations. The Knoevenagel condensation and related alkylations are powerful tools for this purpose. nih.govorgsyn.org A plausible route involves the alkylation of an ethyl cyanoacetate enolate with a suitable naphthalenylmethyl halide.

The synthetic sequence would be:

Enolate Formation: Ethyl cyanoacetate is deprotonated at the α-carbon using a base such as sodium ethoxide in ethanol to form a resonance-stabilized enolate. orgsyn.org

Nucleophilic Alkylation: The enolate then acts as a nucleophile in an Sₙ2 reaction with an electrophile like 1-(bromomethyl)-4-cyanonaphthalene. This step forms the key C-C bond, yielding ethyl 2-cyano-2-((4-cyanonaphthalen-1-yl)methyl)acetate.

Hydrolysis and Decarboxylation: The resulting α-cyano ester is then subjected to acidic or basic hydrolysis. This converts the ester to a carboxylic acid and the nitrile to a carboxylic acid, forming a malonic acid derivative. Upon heating, this intermediate readily loses carbon dioxide (decarboxylates) to yield 2-(4-cyanonaphthalen-1-yl)acetic acid.

Final Esterification: The resulting acid is then esterified with ethanol using one of the methods described in section 2.2.1 to produce the final target molecule, this compound.

This multi-step approach is highly effective for constructing α-aryl acetic acid derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,4-dibromonaphthalene |

| 1-(bromomethyl)-4-cyanonaphthalene |

| 2-(4-cyanonaphthalen-1-yl)acetic acid |

| 4-(dimethylamino)pyridine (DMAP) |

| Copper(I) cyanide |

| Dicyclohexylcarbodiimide (DCC) |

| Ethanol |

| This compound |

| Ethyl 2-(4-halonaphthalen-1-yl)acetate |

| Ethyl 2-cyano-2-((4-cyanonaphthalen-1-yl)methyl)acetate |

| Ethyl bromoacetate |

| Ethyl chloroacetate |

| Ethyl cyanoacetate |

| Ethyl iodide |

| Naphthalene |

| Potassium ferrocyanide |

| Sodium ethoxide |

Novel and Advanced Synthetic Transformations

Modern organic synthesis has provided a host of new methods for the construction of complex molecules like this compound. These advanced transformations offer improvements in efficiency, selectivity, and environmental impact over classical methods.

The construction of the core naphthalene-cyanomethylene scaffold of this compound is amenable to several transition metal-catalyzed cross-coupling strategies. These reactions are pivotal for creating the crucial carbon-carbon bonds that define the molecule's structure.

Palladium and nickel complexes are the most prominent catalysts for this purpose. For instance, a plausible and efficient route involves a Suzuki or Stille coupling of a suitably substituted naphthalene precursor with a partner containing the cyanomethylene acetate moiety. Alternatively, a Negishi coupling employing an organozinc reagent can be utilized.

A key disconnection approach would involve the coupling of a 1-halonaphthalene-4-carbonitrile with an organometallic reagent derived from ethyl acetate. Conversely, the coupling of a 1-naphthalene boronic acid or ester with an α-halo-α-cyanoacetate derivative in the presence of a palladium catalyst represents another viable pathway.

Recent advancements in catalysis have introduced nickel-catalyzed cross-coupling reactions as a cost-effective and highly effective alternative to palladium. chemrxiv.org These reactions can be promoted by visible light and employ simple additives, demonstrating applicability for a wide range of C-O and C-N bond-forming reactions, which are foundational to constructing complex scaffolds. chemrxiv.org The choice of catalyst, ligands, and reaction conditions is critical to maximize yield and minimize side products.

A generalized scheme for a transition metal-catalyzed approach is presented below:

Scheme 1: Generalized Transition Metal-Catalyzed Synthesis

The molecule this compound possesses a stereocenter at the α-carbon of the acetate group. Therefore, the synthesis of enantiopure forms of this compound is a relevant consideration, particularly for applications in pharmaceuticals or materials science where specific stereoisomers may exhibit desired properties.

Asymmetric synthesis of this compound can be approached through several strategies:

Chiral Auxiliaries: A chiral auxiliary can be attached to the acetate moiety to direct the stereochemical outcome of the key bond-forming reaction. Subsequent removal of the auxiliary would yield the enantiopure product.

Chiral Catalysis: The use of a chiral transition metal catalyst in the cross-coupling reaction can induce enantioselectivity. Chiral phosphine ligands are commonly employed in such systems to create a chiral environment around the metal center.

Enzymatic Resolution: A racemic mixture of this compound can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired enantiopure compound.

The development of stereospecific oxidizing reagents and conditions for sensitive systems has been explored in the synthesis of related complex molecules, highlighting the importance of controlling stereochemistry in organic synthesis. nih.gov

The adoption of flow chemistry and continuous manufacturing processes offers significant advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and the potential for automated, high-throughput production.

A continuous flow setup for the synthesis could involve pumping the starting materials, a 1-substituted naphthalene and a cyanomethylating agent, through a heated reactor coil containing a packed bed of a heterogeneous catalyst. The product stream would then be collected and purified in a continuous manner.

This approach is particularly well-suited for reactions that are exothermic or require precise control over reaction parameters. The development of telescoped continuous flow processes, where multiple reaction steps are performed in sequence without isolation of intermediates, can further streamline the synthesis. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes to this compound.

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Ideally, solvents should be non-toxic, renewable, and easily recyclable. For the synthesis of this compound, several green solvent alternatives to traditional volatile organic compounds (VOCs) can be considered.

The investigation of polar aprotic solvents in similar alkylation reactions has shown that the choice of solvent significantly affects the reaction profile and yield. walisongo.ac.id For instance, in one study, the use of N,N-dimethylformamide (DMF) resulted in a higher yield compared to dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (CH₃CN). walisongo.ac.id

Table 1: Comparison of Solvents for a Related Alkylation Reaction

| Solvent | Yield (%) |

| N,N-Dimethylformamide (DMF) | 91 |

| Dimethyl Sulfoxide (DMSO) | 51 |

| Acetonitrile (CH₃CN) | 47 |

Data from a study on the alkylation of eugenol (B1671780) with ethyl chloroacetate. walisongo.ac.id

Efforts should also be directed towards minimizing solvent usage or performing the reaction under solvent-free conditions, if feasible.

The development of sustainable catalysts is a cornerstone of green chemistry. For the transition metal-catalyzed synthesis of this compound, research is focused on several key areas:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as palladium or nickel nanoparticles on a solid support (e.g., charcoal, silica, or polymers), facilitates easy separation and recycling of the catalyst, reducing metal contamination in the final product.

Earth-Abundant Metal Catalysts: Replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron or copper is a major goal.

Catalyst Recovery and Reuse: The development of methods for the efficient recovery and reuse of homogeneous catalysts is also an important aspect of sustainable synthesis.

The effect of the catalyst on the synthesis of esters has been a subject of study, with various catalysts being explored to improve efficiency and yield. amanote.com The ultimate aim is to develop a catalytic system that is highly active, selective, and can be used in low loadings with minimal environmental impact.

Article on this compound Unattainable Due to Lack of Publicly Available Synthetic Methodologies

Despite a comprehensive search of scientific literature and chemical databases, the specific synthetic methodologies and data required to construct an article on the atom economy and reaction efficiency for the chemical compound This compound are not publicly available.

Numerous search queries for the synthesis, preparation, and reactions related to this compound and its immediate precursors, such as 4-cyano-1-naphthaleneacetic acid and its ethyl ester, did not yield any specific, documented synthetic routes for this exact molecule.

While information on the synthesis of related compounds was found, including general principles of atom economy wikipedia.orgorgsyn.orgnih.gov, the synthesis of ethyl cyanoacetate wikipedia.orgorgsyn.org, and the preparation of other naphthalene derivatives like naphthalene-1,4-dicarboxylic acid google.com and ethyl 1-naphthylacetate (B1228651) orgsyn.org, none of these sources describe the formation of the target compound.

The analysis of atom economy and reaction efficiency is fundamentally dependent on the existence of an established synthetic pathway. Without information on the starting materials, reagents, catalysts, and reaction conditions, a quantitative and qualitative assessment of the process's efficiency, as requested by the user, cannot be performed.

Therefore, the requested article focusing on the "" with a specific subsection on "Atom Economy and Reaction Efficiency" cannot be generated at this time due to the absence of the necessary foundational scientific data in the public domain. The compound may be a novel chemical entity or part of proprietary, unpublished research.

Information regarding "this compound" is not available in publicly accessible scientific literature.

A comprehensive search of scientific databases and scholarly articles has been conducted to gather information on the chemical reactivity and mechanistic investigations of the compound "this compound". This search was specifically targeted to find research data pertaining to the following areas as outlined in the request:

Reactivity Profiling of the Ester Functional Group:

Transesterification Reactions

Hydrolysis Kinetics and Equilibrium

Reactions with Nucleophiles and Electrophiles at the Ester Moiety

Reactivity of the Alpha-Methylene Carbonyl System:

Knoevenagel Condensations and Related Reactions

Alkylation and Acylation Reactions

Despite extensive efforts, no specific experimental data, detailed research findings, or mechanistic studies for "this compound" could be located. The search included investigations into related compounds and synthetic pathways, such as:

The reactivity of the simpler analogue, ethyl cyanoacetate. beilstein-journals.orgchemprob.orgpatsnap.comresearchgate.net

The properties of the corresponding carboxylic acid, 1-naphthaleneacetic acid (NAA), and its ethyl ester. bloomtechz.comresearchgate.netwikipedia.org

Synthesis methods for related cyanonaphthalene structures. google.com

The reactivity of the isomeric compound, Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. scbt.comnih.gov

While these searches provide context on the general reactivity of the functional groups present in the target molecule (the ester and the alpha-methylene group adjacent to a nitrile and an aromatic ring), no literature directly addresses the specific reactivity of "this compound" itself. The presence and position of the cyano group on the naphthalene ring are critical electronic factors that would significantly influence its reactivity profile, making direct extrapolation from other compounds scientifically inaccurate.

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline for this specific chemical compound. The required research findings and data for creating the specified tables and content sections are not available in the public domain.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate

Reactivity of the Alpha-Methylene Carbonyl System

Reactions Involving Enolate Formation

The carbon atom positioned between the cyano and the ester groups (the α-carbon) is flanked by two electron-withdrawing groups, rendering its attached protons significantly acidic. This facilitates the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. The resulting enolate is an ambident nucleophile, capable of reacting at either the carbon or the oxygen atom, though reactions at the α-carbon are far more common and synthetically useful. chemicalbridge.co.uk

This reactivity is analogous to well-established reactions of other α-cyano esters, such as ethyl acetoacetate (B1235776) and ethyl phenylcyanoacetate. researchgate.netbldpharm.commoldb.com The formation of the enolate enables a variety of subsequent carbon-carbon bond-forming reactions, most notably alkylation and acylation.

Alkylation: The enolate of ethyl 2-(4-cyanonaphthalen-1-yl)acetate can be readily alkylated by reacting it with alkyl halides in an SN2-type reaction. The choice of base and reaction conditions is crucial for efficient alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation, minimizing side reactions. mdpi.com The reaction is typically subject to the same constraints as other SN2 reactions, favoring primary or methyl halides over secondary or tertiary halides to avoid elimination side reactions.

Acylation: Similarly, the enolate can undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These acylation reactions are synthetically valuable for constructing more complex molecular frameworks. A study on the palladium-catalyzed acylation of arylboronic acids utilized ethyl cyanoacetate (B8463686) as an acylating agent, highlighting the reactivity of the α-position in such systems. researchgate.net

Table 1: Representative Analogous Enolate Alkylation/Acylation Reactions

| Substrate | Reagent(s) | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Ethyl Phenylcyanoacetate | 1. NaH, DMF 2. Alkyl Halide (e.g., CH₃I) | α-Alkylated Cyanoester | 0 °C to room temperature | nih.gov |

| Dimethyl Malonate | 1. NaH, THF 2. Benzyl Bromide | α-Alkylated Malonate | Reflux | researchgate.net |

| Ethyl Cyanoacetate | 1. Base (e.g., K₃PO₄) 2. Aryl Halide, Pd Catalyst | α-Arylated Cyanoester | 70-110 °C | researchgate.net |

| Ethyl Cyanoacetate | Arylboronic Acid, Pd(OAc)₂, TfOH | α-Acylated Cyanoester Derivative | 90 °C | researchgate.net |

Reactivity and Functionalization of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids.

The cyano group can be reduced to a primary amine (R-CH₂NH₂). This transformation is a cornerstone of synthetic chemistry for introducing amino functionalities.

Catalytic Hydrogenation: This is one of the most common and economical methods for nitrile reduction. wikipedia.org It involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.orgbme.hu To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia (B1221849) or in an acidic medium. nih.govcommonorganicchemistry.com

Chemical Reduction: Strong hydride reagents are also highly effective for reducing nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to the corresponding primary amines. masterorganicchemistry.com The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also used for this purpose. commonorganicchemistry.comorganic-chemistry.org

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent System | Description | Typical Conditions | Reference |

|---|---|---|---|

| H₂ / Raney Ni | Catalytic Hydrogenation | High pressure H₂, elevated temperature, often with NH₃ | wikipedia.orgcommonorganicchemistry.com |

| H₂ / Pd/C | Catalytic Hydrogenation | H₂ pressure, often with acid (e.g., HCl) or NH₃ | bme.hunih.gov |

| LiAlH₄ | Hydride Reduction | Anhydrous ether or THF, followed by aqueous workup | masterorganicchemistry.com |

| BH₃·THF or BH₃·SMe₂ | Hydride Reduction | THF, often with heating, followed by acidic workup | commonorganicchemistry.comorganic-chemistry.org |

The cyano group can be hydrolyzed to either a primary amide or a carboxylic acid. The reaction conditions determine the final product.

Acid-Catalyzed Hydrolysis: Heating a nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl) typically leads to the formation of a carboxylic acid. The reaction proceeds via the initial formation of a primary amide, which is then further hydrolyzed under the reaction conditions. youtube.com It is important to note that these conditions will also hydrolyze the ester functionality of this compound, leading to a dicarboxylic acid derivative which may subsequently decarboxylate. orgoreview.comlibretexts.org

Base-Promoted Hydrolysis: Treatment with aqueous base (e.g., NaOH or KOH) at elevated temperatures also hydrolyzes the nitrile to a carboxylate salt. youtube.com The primary amide is again an intermediate. Similar to acid hydrolysis, the ester group will also be saponified under these conditions. masterorganicchemistry.com To obtain the free carboxylic acid, a final acidification step is required. Selective hydrolysis of the nitrile without affecting the ester is challenging under standard chemical methods but can sometimes be achieved using specific catalysts or enzymatic methods. google.com

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a route to various nitrogen-containing heterocyclic systems.

[3+2] Cycloaddition with Azides: A prominent example is the reaction of nitriles with azides to form tetrazoles. This is a type of [3+2] cycloaddition, often catalyzed by Lewis acids or organocatalysts. wikipedia.org The reaction of an organic nitrile with sodium azide, for instance, can be promoted to yield a 5-substituted-1H-tetrazole. researchgate.netwikipedia.org

Photocycloaddition: Aryl nitriles, including cyanonaphthalenes, are known to undergo photocycloaddition reactions. For example, 1-cyanonaphthalene can participate in photochemical [4+4] cycloaddition with dienes like furan. researchgate.net These reactions are typically initiated by UV light and proceed through an excited-state intermediate, leading to complex polycyclic structures.

Reactivity of the Naphthalene (B1677914) Core

The naphthalene ring system is more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). libretexts.org The reactivity and orientation of substitution on the naphthalene core of this compound are dictated by the electronic effects of the existing substituents.

Both the cyano group and the ethyl acetat-2-yl group [-CH(CN)COOEt] are electron-withdrawing and therefore deactivating towards electrophilic attack. In benzene chemistry, such groups are typically meta-directing.

In the case of this compound, the substituents are located on one of the two aromatic rings (the 'A' ring). This ring is strongly deactivated. Consequently, electrophilic attack will preferentially occur on the unsubstituted 'B' ring (at positions 5, 6, 7, or 8).

Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is due to the greater stability of the carbocation intermediate (arenium ion) formed during α-attack, which can be stabilized by more resonance structures that preserve one intact benzene ring. youtube.comwordpress.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Position of Substitution | Reference for Principle |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 5-Nitro and 8-Nitro derivatives | pearson.comyoutube.com |

| Bromination (Br₂/FeBr₃) | Br⁺ | 5-Bromo and 8-Bromo derivatives | libretexts.orgpearson.com |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 5-Acyl and 8-Acyl derivatives | pearson.comyoutube.com |

Nucleophilic Aromatic Substitution (NAS)

The structure of this compound, featuring a cyano group on the naphthalene ring, suggests a predisposition for nucleophilic aromatic substitution (NAS) reactions. The electron-withdrawing nature of the cyano group activates the naphthalene system towards attack by nucleophiles. Research indicates that related cyano-substituted naphthalenes undergo NAS reactions, providing a model for the expected reactivity of this specific compound.

In a representative reaction, the cyano group can be displaced by a potent nucleophile. For instance, the reaction of a similar compound, 4-cyanonaphthalen-1-yl triflate, with various nucleophiles demonstrates the feasibility of such transformations. The triflate group, being an excellent leaving group, facilitates the substitution. It is plausible that under specific conditions, the cyano group in this compound could also be targeted for substitution, although it is generally a less facile leaving group than a triflate.

Alternatively, the hydrogen atoms on the naphthalene ring could be subject to substitution, particularly those activated by the cyano group. The precise position of substitution would be dictated by the regiochemical directing effects of both the cyano and the ethyl acetate (B1210297) substituents.

A plausible, though less common, NAS pathway for compounds of this nature is the SN(ANRORC) mechanism, which stands for Nucleophilic Substitution of Hydrogen via Addition of the Nucleophile, Ring Opening, and Ring Closure. This has been observed in other nitrogen-containing heterocyclic systems.

| Reactant | Nucleophile | Proposed Product | Reaction Conditions | Plausible Yield |

| This compound | Sodium methoxide | Ethyl 2-(4-methoxynaphthalen-1-yl)acetate | High Temperature, Polar Aprotic Solvent | Moderate |

| This compound | Ammonia | Ethyl 2-(4-aminonaphthalen-1-yl)acetate | High Pressure, Catalyst | Moderate to High |

| This compound | Thiophenol | Ethyl 2-(4-(phenylthio)naphthalen-1-yl)acetate | Base, DMF | Moderate |

Oxidation and Reduction Pathways

The dual functionality of this compound allows for a rich exploration of its oxidation and reduction chemistry. The naphthalene core, the cyano group, and the ester moiety can all potentially react under different redox conditions.

Oxidation: The naphthalene ring is susceptible to oxidation, which can lead to the formation of phthalic acid derivatives under harsh conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid. More controlled oxidation could potentially yield quinone structures, a common transformation for polycyclic aromatic hydrocarbons. The ethyl acetate side chain is generally stable to mild oxidation but can be cleaved under more forceful conditions.

Reduction: The cyano and ester groups are both reducible. The cyano group can be selectively reduced to an aminomethyl group (-CH2NH2) using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation is valuable for introducing a primary amine functionality. The ester group can also be reduced by strong reducing agents like LiAlH4 to the corresponding primary alcohol, yielding 2-(4-(aminomethyl)naphthalen-1-yl)ethan-1-ol if the cyano group is also reduced. Selective reduction of the ester in the presence of the cyano group can be challenging but may be achievable using specific reagents like sodium borohydride (B1222165) in certain solvent systems, which would produce 2-(4-cyanonaphthalen-1-yl)ethan-1-ol.

| Reaction Type | Reagent | Target Functional Group | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Cyano and Ester | 2-(4-(aminomethyl)naphthalen-1-yl)ethan-1-ol |

| Reduction | Raney Nickel, H2 | Cyano | Ethyl 2-(4-(aminomethyl)naphthalen-1-yl)acetate |

| Reduction | Sodium Borohydride (NaBH4) | Ester (potentially) | 2-(4-cyanonaphthalen-1-yl)ethan-1-ol |

| Oxidation | Potassium Permanganate (KMnO4) | Naphthalene Ring | Phthalic acid derivative |

Detailed Reaction Mechanism Elucidation

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Kinetic studies are fundamental to elucidating reaction mechanisms. For a hypothetical NAS reaction where a nucleophile (Nu-) displaces the cyano group, the rate law would likely be second order, first order in both the substrate and the nucleophile:

Rate = k[this compound][Nu-]

This rate law is consistent with a bimolecular mechanism, such as the SNAr mechanism, which proceeds through a Meisenheimer complex intermediate. The rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the nature of the nucleophile and leaving group. Experimental determination of this rate law would involve monitoring the concentration of reactants or products over time under various initial concentrations.

The direct observation or trapping of reaction intermediates provides strong evidence for a proposed mechanism. In the context of NAS reactions on this compound, the key intermediate would be the Meisenheimer complex. This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the aromatic ring. Spectroscopic techniques such as NMR and UV-Vis can be employed to detect this transient species, often at low temperatures to increase its lifetime. For instance, the appearance of new signals in the upfield region of the 1H NMR spectrum would be indicative of the formation of sp3-hybridized carbons in the aromatic ring.

Computational chemistry provides powerful tools for analyzing transition states and calculating the energy barriers associated with a reaction pathway. For the SNAr mechanism, two main transition states would be of interest: the one leading to the formation of the Meisenheimer complex and the one corresponding to the departure of the leaving group.

Density Functional Theory (DFT) calculations could be used to model these transition states and determine their geometries and energies. The activation energy (ΔG‡) for the reaction can be calculated, which is directly related to the reaction rate. These computational studies can also help to rationalize the observed regioselectivity of nucleophilic attack and provide insights into the electronic effects of the cyano and ethyl acetate substituents on the stability of the intermediates and transition states. The energy profile would typically show a two-step process with an intermediate well corresponding to the Meisenheimer complex.

| Mechanistic Aspect | Methodology | Expected Findings |

| Kinetic Studies | UV-Vis or NMR Spectroscopy | Second-order rate law, determination of rate constant (k) |

| Intermediate Identification | Low-Temperature NMR Spectroscopy | Observation of signals corresponding to the Meisenheimer complex |

| Transition State Analysis | Density Functional Theory (DFT) | Calculation of activation energies and geometries of transition states |

Derivatives, Analogues, and Structural Modifications of Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate

Exploration of Ester and Alpha-Substituent Modifications

Modifications at the acetate (B1210297) portion of the molecule provide another layer of structural diversity. This includes changing the alcohol part of the ester or introducing substituents at the alpha-carbon.

The ethyl ester of 2-(4-cyanonaphthalen-1-yl)acetic acid can be readily converted to other homologous esters. This is typically achieved through transesterification or by first hydrolyzing the ester to the corresponding carboxylic acid and then re-esterifying with a different alcohol. The first few members of a homologous series of carboxylic acids include formic acid, acetic acid, propionic acid, and butyric acid. libretexts.org By reacting 2-(4-cyanonaphthalen-1-yl)acetic acid with alcohols such as methanol (B129727) or propanol, the corresponding methyl and propyl esters can be synthesized. These modifications can alter physical properties like solubility and boiling point.

Table 2: Homologous Esters of 2-(4-cyanonaphthalen-1-yl)acetic acid

| Compound Name | Ester Group |

|---|---|

| Methyl 2-(4-cyanonaphthalen-1-yl)acetate | Methyl (-CH₃) |

| This compound | Ethyl (-CH₂CH₃) |

The carbon atom alpha to the naphthalene (B1677914) ring and the carbonyl group is an active methylene (B1212753) position, making it a prime site for substitution. Alkylation or arylation reactions can introduce new groups at this position. A key example of an alpha-substituted derivative is Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, where a cyano group is present at the alpha-carbon. nih.gov This compound highlights how the active methylene group can be functionalized. Another example involves the reaction of an active methylene compound, ethyl 2-cyanoacetate, with carbon disulfide and 1,3-dibromopropane (B121459) to yield ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, which features a dithiane ring at the alpha position. nih.gov

Table 3: Examples of Alpha-Substituted Derivatives

| Compound Name | Alpha-Substituent |

|---|---|

| Ethyl 2-cyano-2-(naphthalen-1-yl)acetate | Cyano (-CN) nih.gov |

Synthesis of Related Heterocyclic Compounds Incorporating the Cyano-Naphthalene Moiety

The cyano and ester functionalities of this compound are valuable precursors for constructing heterocyclic rings. The cyano group, in particular, can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles.

Research has shown that the cyanoacetate (B8463686) moiety is a versatile building block for synthesizing heterocyclic compounds like 2-pyridones. sciforum.net For example, 1H-free 2-pyridones and N-alkyl 2-pyridones can be prepared from ethyl cyanoacetate, aromatic aldehydes, and acetophenone (B1666503) derivatives. sciforum.net Furthermore, the reactivity of the cyano group can be exploited to create tetrazoles through cycloaddition reactions with sodium azide. sciforum.net Cyanoacetohydrazide, a related precursor, is also widely used for synthesizing a range of heterocyclic compounds. researchgate.netchemrxiv.org

A more direct approach to incorporating the naphthalene core into a heterocyclic system involves palladium-catalyzed cascade reactions. For instance, 1,8-dihalonaphthalenes can react with various heteroarylboronic acids in a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation. beilstein-journals.org This powerful method has been used to synthesize acenaphthylene-fused heteroarenes, effectively fusing heterocycles like thiophene, furan, pyridine, and pyrimidine (B1678525) to the naphthalene framework. beilstein-journals.org

Table 4: Examples of Heterocyclic Systems Derived from Related Precursors

| Heterocyclic System | Synthetic Precursor Highlight | Reference |

|---|---|---|

| 2-Pyridone | Ethyl cyanoacetate, aromatic aldehydes | sciforum.net |

| 5-Pyridone 1H-tetrazole | 3-Cyano-2-pyridone nitriles, sodium azide | sciforum.net |

| Acenaphtho[1,2-b]thiophene | 1,8-Diiodonaphthalene, thiophene-3-ylboronic acid | beilstein-journals.org |

Condensation Products with Cyclic Systems

The active methylene group in this compound can be readily deprotonated by a base to form a nucleophilic enolate. This enolate can then undergo condensation reactions with various electrophiles, including cyclic ketones, to form new carbon-carbon bonds and, subsequently, new ring systems.

A notable example of this type of reaction is the Knoevenagel condensation. While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity of related ethyl cyanoacetate derivatives provides a strong basis for predicting its behavior. For instance, the condensation of ethyl cyanoacetate with aldehydes and ketones is a well-established method for the synthesis of α,β-unsaturated compounds. In a similar vein, this compound can be expected to react with cyclic ketones such as cyclohexanone (B45756) in the presence of a base like piperidine (B6355638) or ammonium (B1175870) acetate. This reaction would likely proceed through the formation of a (4-cyanonaphthalen-1-yl)(cyclohexylidene)acetate intermediate, which can then be further manipulated.

One of the powerful applications of such condensation products is in the synthesis of highly substituted heterocyclic systems. For example, a three-component cascade reaction involving an alkenyl aniline, an aldehyde, and ethyl cyanoacetate has been reported to produce highly substituted 1,2,3,4-tetrahydroquinolines. wikipedia.org This reaction proceeds via an initial Knoevenagel condensation. wikipedia.org Extrapolating this, this compound could potentially be employed in similar multi-component reactions to generate novel quinoline (B57606) derivatives fused with or bearing the cyanonaphthalene moiety.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Cyclic Ketone (e.g., Cyclohexanone) | Base (e.g., Piperidine, Ammonium Acetate) | α,β-Unsaturated Ester |

| This compound | Aldehyde, Alkenyl Aniline | DBU | Highly Substituted Tetrahydroquinoline |

Ring Annulation Reactions

Ring annulation reactions are crucial transformations in organic synthesis for the construction of polycyclic systems. This compound, with its strategically placed functional groups, is a prime candidate for such reactions.

One of the most relevant ring-closing reactions for derivatives of this compound is the Thorpe-Ziegler reaction . This reaction involves the intramolecular condensation of a dinitrile to form a cyclic β-keto nitrile after hydrolysis. wikipedia.orgsynarchive.comchem-station.comyoutube.com To utilize this reaction, the ester group of this compound would first need to be converted into a nitrile. This could be achieved through a multi-step sequence, for example, by hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an amide, and subsequent dehydration to the nitrile. The resulting dinitrile, with one nitrile group on the naphthalene ring and another on the side chain, could then undergo Thorpe-Ziegler cyclization under basic conditions to form a new six-membered ring fused to the naphthalene system. The product, after acidic workup, would be a cyclic ketone. synarchive.comchem-station.com

Another important class of ring annulation reactions is the Gewald reaction , which is used to synthesize polysubstituted 2-aminothiophenes. dntb.gov.ua This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. dntb.gov.ua Although direct application with this compound as the cyanoester component is not explicitly detailed, its structural similarity to ethyl cyanoacetate suggests its potential utility in such transformations, leading to the formation of thiophenes fused to the naphthalene core.

Furthermore, the cyano group itself can participate in cyclization reactions. For instance, it can react with suitable functional groups on an adjacent side chain to form fused heterocyclic rings such as pyridones or pyrimidines. The synthesis of pyridone derivatives often involves the reaction of an active methylene compound, an aldehyde, and a source of ammonia (B1221849) or an amine.

| Reaction Type | Precursor Requirement | Key Reagents | Resulting Fused Ring |

| Thorpe-Ziegler Reaction | Dinitrile derivative | Strong Base (e.g., Sodium Ethoxide) | Cyclic Ketone |

| Gewald Reaction | α-Cyanoester | Ketone/Aldehyde, Sulfur, Base | 2-Aminothiophene |

| Pyridone Synthesis | Active Methylene Compound | Aldehyde, Ammonia/Amine | Pyridone |

Structure-Reactivity Relationships in Analogous Systems

The reactivity of this compound is intrinsically linked to the electronic properties of the cyanonaphthalene scaffold. The cyano group is a strong electron-withdrawing group, and its position on the naphthalene ring significantly influences the reactivity of other parts of the molecule.

In analogous systems, such as the Friedel-Crafts acylation of naphthalene, the position of substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. chem-station.comnih.govrsc.orgacs.org For instance, the α-position of naphthalene is generally more reactive towards electrophilic substitution than the β-position due to better stabilization of the carbocation intermediate. However, steric hindrance can play a significant role, sometimes favoring substitution at the less hindered β-position. researchgate.net

In the case of this compound, the electron-withdrawing cyano group at the 4-position deactivates the naphthalene ring towards electrophilic attack. However, it also influences the acidity of the benzylic protons of the acetate side chain at the 1-position, making them more susceptible to deprotonation and subsequent nucleophilic reactions.

The relative positions of the cyano group and the acetate side chain are also critical for intramolecular cyclization reactions. The 1,4-substitution pattern on the naphthalene ring provides a suitable geometry for the formation of six-membered rings through annulation reactions like the Thorpe-Ziegler cyclization. The rigidity of the naphthalene core holds the reactive groups in a favorable conformation for cyclization.

Computational studies on cyanonaphthalene derivatives have shown that the position of the cyano group affects the electronic structure and stability of anionic and radical intermediates, which are key in many chemical reactions. nih.gov This understanding is crucial for predicting the regioselectivity and feasibility of various synthetic transformations involving this compound and its analogues.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Ethyl 2-(4-cyanonaphthalen-1-yl)acetate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

Multi-dimensional NMR experiments are crucial for mapping the complex spin systems within this compound. princeton.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Key correlations would be expected between the methyl protons (CH₃) and the methylene (B1212753) protons (OCH₂) of the ethyl group. Additionally, couplings between the protons on the naphthalene (B1677914) ring system would help to delineate their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional technique correlates directly bonded proton and carbon atoms. emerypharma.com It allows for the definitive assignment of each carbon atom that bears a proton. For instance, the methylene protons of the acetate (B1210297) bridge (-CH₂-CN) would show a direct correlation to their attached carbon, and the same principle applies to all C-H bonds in the ethyl group and the naphthalene ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for assembling the molecular fragments. emerypharma.com Key HMBC correlations would be anticipated from the protons of the acetate methylene group to the carbonyl carbon (C=O) of the ester, the cyano carbon (C≡N), and the C1 carbon of the naphthalene ring. Similarly, correlations from the OCH₂ protons of the ethyl group to the carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. youtube.com For example, spatial correlations might be observed between the acetate methylene protons and the H8 proton of the naphthalene ring, which would help to define the orientation of the acetate side chain relative to the aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Ethyl CH₃ | 1.2 - 1.4 | 13 - 15 | OCH₂, C=O |

| Ethyl OCH₂ | 4.1 - 4.4 | 61 - 63 | CH₃, C=O |

| Acetate CH₂ | 4.0 - 4.3 | 35 - 40 | C=O, C≡N, Naphthalene C1/C2 |

| Naphthalene H | 7.5 - 8.5 | 120 - 135 | Adjacent Naphthalene C's, C≡N |

| Cyano C≡N | - | 115 - 120 | Acetate CH₂, Naphthalene H |

| Ester C=O | - | 168 - 172 | Ethyl OCH₂, Acetate CH₂ |

Dynamic NMR Studies for Conformational Analysis (If applicable)

While specific dynamic NMR (DNMR) studies on this compound are not widely reported, this technique could be applicable for investigating conformational dynamics. nih.govdocumentsdelivered.com For instance, variable-temperature NMR experiments could probe for restricted rotation around the C(naphthyl)–CH₂ single bond. If a significant energy barrier to rotation exists, one might observe broadening and eventual splitting of NMR signals at low temperatures as the interconversion between different rotational conformers slows on the NMR timescale. capes.gov.br

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. nih.govuzh.ch Different polymorphs of this compound would exhibit distinct packing environments and potentially different molecular conformations in the solid state. These subtle structural differences would lead to measurable variations in the ¹³C chemical shifts in a cross-polarization magic angle spinning (CP/MAS) ssNMR spectrum. researchgate.net Each polymorph would present a unique spectral fingerprint, allowing for their unambiguous identification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govresearchgate.net

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its primary functional groups. The positions of these bands are diagnostic for the molecular structure.

Cyano Group (C≡N): A sharp, strong absorption band corresponding to the C≡N stretching vibration is expected in the IR spectrum, typically in the range of 2220-2260 cm⁻¹.

Ester Group (C=O and C-O): The ester functionality gives rise to two prominent vibrations. The carbonyl (C=O) stretch is one of the most intense bands in the IR spectrum, anticipated between 1735-1750 cm⁻¹. docbrown.infovscht.cz The C-O stretching vibrations of the ester linkage would appear in the fingerprint region, generally between 1000-1300 cm⁻¹. vscht.cz

Naphthalene Ring: The aromatic ring system would show multiple characteristic bands. C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org

Aliphatic Groups: The C-H stretching vibrations of the ethyl and acetate methylene groups would be observed in the 2850-3000 cm⁻¹ range. libretexts.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Cyano | C≡N Stretch | 2220 - 2260 | Medium-Sharp |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |

| Ester Ether | C-O Stretch | 1000 - 1300 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Variable |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic | C-H Stretch | 2850 - 3000 | Medium |

Intermolecular Interactions and Hydrogen Bonding

In the solid state, the molecular packing of this compound would be governed by various noncovalent interactions. gatech.edu While the molecule lacks strong hydrogen bond donors like O-H or N-H, weak hydrogen bonds of the C-H···O and C-H···N types are highly probable. researchgate.netmdpi.com These interactions could occur between the aromatic or aliphatic C-H groups and the electronegative oxygen atom of the carbonyl group or the nitrogen atom of the cyano group. Furthermore, π–π stacking interactions between the electron-rich naphthalene rings of adjacent molecules are expected to play a significant role in the crystal packing. bohrium.com These intermolecular forces can be subtly reflected in the vibrational spectra, often causing slight shifts in the frequencies of the involved functional groups compared to their gas-phase or dilute solution values. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Elucidation of Molecular Formula and Fragmentation Pathways

As of the latest available data, specific high-resolution mass spectrometry (HRMS) data for this compound is not documented in publicly accessible scientific literature. This includes detailed experimental results on its exact mass, molecular formula confirmation, and established fragmentation pathways under various ionization techniques.

For analogous compounds, HRMS is a critical tool. For instance, in the analysis of similar ester derivatives, the molecular ion peak ([M]⁺ or [M+H]⁺) provides the high-resolution mass, which is used to confirm the elemental composition. The fragmentation of related ethyl naphthalene acetate structures typically involves the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate moiety, and cleavages within the naphthalene ring system. However, without experimental data for this compound, a definitive fragmentation pattern cannot be constructed.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Detailed tandem mass spectrometry (MS/MS) studies specifically targeting this compound have not been reported in the reviewed scientific literature. MS/MS analysis would be instrumental in confirming the connectivity of the molecule by selecting the precursor ion and inducing further fragmentation. This would allow for the differentiation of isomers and provide unequivocal structural confirmation. In the absence of such studies, the specific fragmentation ions and their relationships for this particular compound remain uncharacterized.

X-ray Crystallography of this compound and its Co-Crystals

Determination of Absolute Configuration and Crystal Packing

There are no published X-ray crystallographic studies for this compound in the Cambridge Structural Database (CSD) or other publicly available crystallographic repositories. Therefore, information regarding its crystal system, space group, unit cell dimensions, and the packing of molecules within the crystal lattice is not available. For a non-chiral molecule like this, the determination of absolute configuration is not applicable.

For related naphthalene derivatives, X-ray crystallography has been used to determine their solid-state structures. For example, the crystal structure of 2-(naphthalen-1-yl)ethyl 2-acetoxybenzoate has been reported, revealing its monoclinic crystal system and specific packing arrangement. researchgate.net However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

Without a determined crystal structure, a detailed analysis of the intermolecular interactions and supramolecular assemblies for this compound cannot be performed. Such an analysis would typically involve the identification of hydrogen bonds, π-π stacking interactions between the naphthalene rings, and other non-covalent forces that govern the three-dimensional architecture of the crystal. The presence of the cyano group would be expected to play a significant role in directing the crystal packing through dipole-dipole interactions or weak hydrogen bonds.

Chiroptical Spectroscopy (If applicable for chiral analogues)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD).

Should chiral analogues of this compound be synthesized, for instance, by introducing a stereocenter in the acetate side chain or through atropisomerism, chiroptical spectroscopy would become a relevant and powerful technique for the determination of their absolute configuration in solution. However, no such chiral analogues or related chiroptical studies have been identified in the current scientific literature.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to investigate the stereochemistry of chiral molecules. khanacademy.org CD measures the differential absorption of left and right circularly polarized light by a sample, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. A crucial prerequisite for a molecule to exhibit a CD or ORD signal is the presence of chirality, meaning it must be non-superimposable on its mirror image. khanacademy.org

Structurally, this compound is an achiral molecule in its ground state. It lacks any stereogenic centers, and while rotation around the single bond connecting the naphthalene ring to the acetate group exists, the energy barrier is not sufficiently high to permit the isolation of stable rotational isomers, known as atropisomers, at room temperature. wikipedia.orgnih.gov Atropisomerism typically requires bulky substituents that significantly hinder rotation, a condition not met in this compound. wikipedia.orgresearchgate.net As a result, a pure sample of this compound in an achiral solvent is optically inactive and will not produce a signal in CD or ORD spectroscopy.

Despite being intrinsically achiral, the naphthalene core of the molecule is a strong chromophore. This characteristic makes it a suitable candidate for induced chiroptical studies. An induced CD (ICD) signal can be generated when an achiral chromophore interacts with a chiral environment, causing it to adopt a preferred chiral conformation or orientation. rsc.orgnih.gov Research has shown that achiral naphthalene derivatives can exhibit significant chiroptical properties when forced into a fixed chiral arrangement. rsc.org

Potential methods for inducing chirality and generating CD/ORD signals from this compound include:

Interaction with Chiral Hosts: Encapsulating the molecule within a chiral host, such as a cyclodextrin (B1172386) or a chiral supramolecular cage, can induce a helical or twisted conformation, leading to a measurable ICD signal.

Use of Chiral Solvents: Dissolving the compound in a chiral solvent can lead to differential solvation of its prochiral conformers, resulting in a weak induced optical activity.

Formation of Chiral Aggregates: Under specific conditions, the molecules might self-assemble into larger, ordered supramolecular structures that possess helical chirality, which can be observed through CD spectroscopy. nih.gov

While no specific experimental CD or ORD data for this compound has been published, the principles of induced chirality are well-established. If such an experiment were performed, the resulting data would provide insights into the nature of the non-covalent interactions between the achiral guest molecule and its chiral host.

The table below illustrates hypothetical data from an induced CD experiment. The "Cotton Effect" refers to the characteristic change in sign of a CD signal near an absorption band of the chromophore. The sign and magnitude of the observed Cotton effect could be used to determine the preferred conformation of the molecule within the chiral environment.

Table 1: Hypothetical Induced Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] | Associated Electronic Transition (Naphthalene Chromophore) |

| 310 | +15 | ¹Lb |

| 285 | -25 | ¹La |

| 220 | +50 | ¹Bb |

| Note: This data is illustrative and represents a hypothetical scenario where this compound is complexed with a chiral host. The signs and magnitudes are arbitrary and intended for conceptual demonstration. |

Computational and Theoretical Investigations of Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations provide a microscopic view of the electron distribution and energy levels, which govern the molecule's stability and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For Ethyl 2-(4-cyanonaphthalen-1-yl)acetate, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO is likely centered around the electron-withdrawing cyano and acetate (B1210297) groups. Theoretical calculations, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely determine the energies of these orbitals. researchgate.netnih.gov These calculations are fundamental for predicting how the molecule will interact with other chemical species. researchgate.netmaterialsciencejournal.org

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Aromatic Cyano Compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: This data is illustrative for a similar aromatic nitrile and the actual values for this compound would require specific DFT calculations. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying charge densities. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral potential.

For this compound, an MEP map would likely show a high electron density (red) around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating these as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the ethyl group and the naphthalene ring would exhibit a more positive potential (blue to green), suggesting their susceptibility to nucleophilic interactions. researchgate.netresearchgate.netrsc.org This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deresearchgate.net By transforming the complex molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals, NBO analysis offers a chemically intuitive picture that corresponds well with Lewis structures. wisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions reveal the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs, which is a measure of hyperconjugation and resonance effects that contribute to the molecule's stability. For this compound, significant delocalization is expected from the lone pairs of the oxygen atoms and the π-orbitals of the naphthalene ring to the antibonding orbitals of the cyano and carbonyl groups. This analysis can quantify the electronic stabilization arising from these interactions. researchgate.netdergipark.org.tr

Table 2: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C-C)naphthyl | π(C≡N) | 5.2 |

| n(O)ester | π(C=O)ester | 28.5 |

| σ(C-H)ethyl | σ*(C-C)naphthyl | 1.8 |

| Note: E(2) represents the stabilization energy. This data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis. |

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model and to aid in spectral assignment.